Product packaging for Ethyl (E)-8-methylnon-6-enoate(Cat. No.:CAS No. 75335-54-5)

Ethyl (E)-8-methylnon-6-enoate

Cat. No.: B154035
CAS No.: 75335-54-5
M. Wt: 198.3 g/mol
InChI Key: IXHFFNCBURGATB-VQHVLOKHSA-N
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Description

Ethyl (E)-8-methylnon-6-enoate is a volatile organic compound of significant interest in food science and flavor research. Its presence has been identified as a contributor to the complex aroma profile of chili peppers (Capsicum spp.), particularly in certain cultivars and fermented products . As a volatile ester, it falls into a class of compounds that are dominant and crucial for the characteristic scent of pepper fruits and their derived products, such as specialty oils and seasonings . Researchers are actively analyzing such compounds to understand how different pepper varieties and processing methods, including fermentation and cooking, shape the unique flavor of food products . The study of this compound and its analogs provides valuable insights into the biochemistry of plants and the metabolic pathways responsible for generating volatile aroma compounds . This product is intended for research applications, such as analytical standards in gas chromatography-mass spectrometry (GC-MS), flavor profiling, and studies in natural product chemistry. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B154035 Ethyl (E)-8-methylnon-6-enoate CAS No. 75335-54-5

Properties

IUPAC Name

ethyl (E)-8-methylnon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h7,9,11H,4-6,8,10H2,1-3H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFFNCBURGATB-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCC/C=C/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical and Conformational Analysis of Ethyl E 8 Methylnon 6 Enoate

Elucidation of the (E)-Configuration and its Spectroscopic Signatures

The designation "(E)" in Ethyl (E)-8-methylnon-6-enoate specifies the stereochemistry of the carbon-carbon double bond. This geometry is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules. maricopa.edulibretexts.orgyoutube.com For each carbon of the double bond, the attached groups are ranked based on atomic number; if the two higher-priority groups are on opposite sides of the double bond axis, the configuration is assigned as (E), from the German entgegen (opposite). maricopa.edufiveable.me In this molecule, the C6 carbon is attached to a hydrogen and a C5 alkyl chain, while the C7 carbon is bonded to a hydrogen and the C8 chiral center.

The (E)-configuration gives rise to distinct and predictable signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining alkene stereochemistry. The key parameter is the coupling constant (³J) between the vinylic protons at C6 and C7. For (E)-alkenes, this value is typically in the range of 11-18 Hz, which is significantly larger than the 6-14 Hz range observed for (Z)-isomers. libretexts.orgdocbrown.info The chemical shifts (δ) of the vinylic protons and adjacent carbons also provide evidence for the structure. libretexts.org

Infrared (IR) Spectroscopy: The (E)-configuration is characterized by a strong C-H "wagging" vibration for the trans-substituted double bond, which appears in the 960-980 cm⁻¹ region of the IR spectrum. spectroscopyonline.com The C=C stretching vibration for a trans-alkene is expected around 1665-1675 cm⁻¹, though it can sometimes be weak. spectroscopyonline.com

Table 1: Predicted Spectroscopic Signatures for the (E)-Configuration

Spectroscopic Method Parameter Expected Value/Region Notes
¹H NMRVinylic Proton Coupling Constant (³JH6-H7)11 - 18 HzThe most definitive NMR indicator for the (E)-isomer.
¹H NMRVinylic Proton Chemical Shift (δ)5.3 - 5.6 ppmDeshielded due to the π-electron system.
¹³C NMRAlkenyl Carbon Chemical Shift (δ)120 - 140 ppmThe specific shifts of C6 and C7 depend on substitution. libretexts.org
IR SpectroscopyC-H Wag (out-of-plane bend)960 - 980 cm⁻¹A strong, characteristic peak for (E)-disubstituted alkenes. spectroscopyonline.com
IR SpectroscopyC=C Stretch1665 - 1675 cm⁻¹Can be weak or of medium intensity.

Investigation of Rotational Isomerism and Conformational Preferences

Beyond the fixed geometry of the double bond, this compound exhibits conformational flexibility due to rotation around its single bonds.

Ester Group Conformation: The ester functional group itself can exist as two primary rotational isomers (rotamers): s-trans and s-cis. researchgate.net These terms describe the arrangement around the C-O single bond of the ester. For most esters, the s-trans (also referred to as the Z-conformation) is significantly more stable and therefore more populated. researchgate.netwikipedia.org This preference is due to a combination of minimizing steric repulsion and more favorable dipole-dipole interactions compared to the s-cis (E) conformer. researchgate.net

Alkyl Chain Conformation: The nine-carbon chain of the molecule allows for numerous conformations. The lowest energy state for a simple alkyl chain is the fully extended, all-staggered (anti-periplanar) conformation, which minimizes steric strain. acs.org However, at room temperature, rotations around the C-C bonds lead to a dynamic equilibrium that includes higher-energy gauche conformations. The presence of the methyl group at C8 and the rigid double bond at C6-C7 introduces specific constraints on the possible low-energy conformations of the chain.

Computational Approaches for Predicting Molecular Geometry and Stability

Computational chemistry provides powerful tools for investigating the three-dimensional structure and energetic landscape of molecules like this compound.

Methods and Applications: Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict molecular properties. acs.orgnih.gov The process involves:

Geometry Optimization: An initial 3D model of the molecule is computationally "relaxed" to find its lowest-energy conformation. This process calculates the most stable bond lengths, bond angles, and dihedral angles. acs.orgresearchgate.net

Conformational Search: Different rotational isomers and chain conformations are systematically generated and their relative energies calculated to identify the most stable structures and the energy barriers between them. acs.org

Spectra Prediction: Once a stable geometry is found, spectroscopic properties like NMR chemical shifts and IR vibrational frequencies can be calculated and compared to experimental data to validate the predicted structure. frontiersin.org

Table 2: Representative Predicted Geometric Parameters from Computational Modeling

Parameter Atoms Involved Predicted Value
Bond LengthC6=C7~1.34 Å
Bond LengthC-O (ester)~1.35 Å
Bond LengthC=O (ester)~1.21 Å
Bond AngleC5-C6=C7~125°
Bond AngleC6=C7-C8~124°
Dihedral AngleH-C6-C7-H180°

Note: These are typical values for similar structures and would be precisely calculated for the specific molecule using DFT.

Isotopic Labeling Strategies for Stereochemical Assignments

Isotopic labeling is a sophisticated technique used to track the fate of atoms in reactions and to aid in complex structural elucidations. wikipedia.orgresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H or ¹²C with ¹³C), specific positions in a molecule can be "marked."

For this compound, a key application would be to definitively confirm the (E)-stereochemistry of the double bond. This could be achieved through a synthetic route where one of the vinylic protons is specifically replaced with deuterium (B1214612) (²H). For instance, a Wittig-type reaction using a deuterium-labeled aldehyde could install a deuterium atom at the C6 position.

The impact on the ¹H NMR spectrum would be unambiguous:

The signal corresponding to the proton at C6 would be absent.

The signal for the proton at C7 would appear as a singlet instead of a doublet, as the adjacent deuterium does not cause significant splitting.

This outcome would provide irrefutable proof of the connectivity and, by extension, the stereochemistry established during the synthesis. nih.gov Isotopic labeling is also invaluable in mechanistic studies to understand how bonds are formed and broken. slideshare.netrsc.orgnih.gov

Chirality Assessment and Enantiomeric Excess Determination Methodologies

The presence of a methyl group at the C8 position renders this carbon a stereogenic center, meaning this compound is a chiral molecule and can exist as a pair of enantiomers: (R)-Ethyl (E)-8-methylnon-6-enoate and (S)-Ethyl (E)-8-methylnon-6-enoate. A 50:50 mixture of these two enantiomers is called a racemic mixture. libretexts.org In asymmetric synthesis, it is crucial to determine the enantiomeric excess (ee), which measures the purity of one enantiomer over the other.

Several analytical methods are employed for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique. The racemic mixture is passed through a column packed with a chiral stationary phase. The two enantiomers interact differently with this chiral material, causing them to travel through the column at different rates and be detected as two separate peaks. The ratio of the areas of these peaks is used to calculate the enantiomeric excess. acs.org

NMR Spectroscopy with Chiral Derivatizing Agents: The racemic ester can be converted into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride. libretexts.orglibretexts.org Diastereomers have different physical properties and, consequently, different NMR spectra. acs.org This results in separate, distinguishable peaks for each diastereomer in the ¹H or ¹⁹F NMR spectrum. The integration ratio of these distinct peaks directly reflects the original enantiomeric ratio of the ester.

Enzymatic Resolution: This method utilizes the high stereoselectivity of enzymes. A specific enzyme, such as a lipase (B570770), might catalyze the hydrolysis of one enantiomer of the ester at a much faster rate than the other. acs.org By stopping the reaction part-way, one can obtain the unreacted ester, now enriched in the less reactive enantiomer, and the product from the more reactive one. The ee of the remaining ester can then be determined by other methods.

Table 3: Methodologies for Enantiomeric Excess (ee) Determination

Methodology Principle Advantages Considerations
Chiral HPLC/GCDifferential interaction with a chiral stationary phase leads to separation of enantiomers. polyu.edu.hkDirect analysis, highly accurate, widely applicable.Requires development of a specific separation method.
NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers, which are distinguishable by NMR. acs.orgDoes not require a specialized chiral column; uses standard NMR.The derivatizing agent must be enantiomerically pure; may require sample modification.
Enzymatic ResolutionAn enzyme selectively reacts with one enantiomer. acs.orgCan be used for preparative scale separation.Finding a suitable enzyme can be challenging; reaction conditions must be optimized.

Synthetic Methodologies and Strategic Route Development for Ethyl E 8 Methylnon 6 Enoate

Total Synthesis Approaches: Retrosynthetic Analysis and Forward Synthesis Design

The total synthesis of ethyl (E)-8-methylnon-6-enoate and related structures often begins with a retrosynthetic analysis that disconnects the molecule at key functional groups. A common strategy involves the disconnection of the ester bond, leading to ethanol (B145695) and (E)-8-methylnon-6-enoic acid as the primary synthons. The synthesis of the latter is a critical challenge.

One documented approach to a related compound, (E)-8-methylnon-6-en-3-ol, involved the reaction of an appropriate aldehyde with ethylmagnesium bromide. uni-bayreuth.de A forward synthesis for a structural analog, (E)-4-hydroxy-3-methoxybenzyl-8-methylnon-6-enoate, started from 6-bromohexanoic ester, which underwent a Wittig reaction to form the corresponding (Z)-8-methyl-6-nonenoic acid. researchgate.net Subsequent isomerization of the Z-double bond to the E-configuration was achieved using nitrous acid. researchgate.net This highlights a common strategy where the stereochemistry of the double bond is addressed in a separate step.

Stereoselective and Enantioselective Catalytic Synthesis of Unsaturated Esters

Achieving the desired (E)-stereochemistry of the double bond is a crucial aspect of the synthesis. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the (E)-selective synthesis of α,β-unsaturated esters. acs.org Optimization of reaction conditions, including the choice of base and solvent, can significantly influence the stereoselectivity. acs.org For instance, the use of certain magnesium-based reagents in the HWE reaction has been shown to favor the formation of the (E)-isomer. acs.org

Furthermore, nickel and palladium compounds have been utilized as catalysts for the stereoselective isomerization of C=C double bonds in olefinic esters, providing another avenue to control the geometry of the final product. researchgate.net

Biocatalytic and Enzymatic Synthesis Pathways Utilizing Esterases or Lipases

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, have been effectively employed for the synthesis of esters. For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) has demonstrated high efficiency in the esterification of vanillyl alcohol with (E)-8-methylnon-6-enoic acid to produce capsiate, a structurally related compound. mdpi.com The enzymatic approach often proceeds under mild conditions and can exhibit high chemo- and regioselectivity. The use of molecular sieves to remove the alcohol byproduct can drive the equilibrium towards the ester product.

Chemoenzymatic Hybrid Synthesis Strategies

Combining chemical and enzymatic steps, known as chemoenzymatic synthesis, can leverage the strengths of both approaches to create efficient and selective synthetic routes. nih.gov A potential chemoenzymatic strategy for this compound could involve the chemical synthesis of the precursor acid, (E)-8-methylnon-6-enoic acid, followed by an enzyme-catalyzed esterification with ethanol. This approach can be particularly advantageous when the chemical synthesis of the acid is more straightforward, while the enzymatic esterification provides a mild and selective final step. For example, a multi-step chemical synthesis can be employed to create a complex acid, which is then subjected to lipase-catalyzed esterification.

Green Chemistry Principles in the Synthesis of Alkene-Containing Esters

The principles of green chemistry are increasingly being integrated into the synthesis of esters containing alkene functionalities. acs.orgrsc.orgacs.org This includes the use of environmentally benign solvents, renewable starting materials, and catalytic methods to minimize waste. acs.orgrsc.orgacs.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Catalysis: Employing catalysts, such as iron triflate for the addition of carboxylic acids to alkenes, reduces the need for stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Radical addition reactions of simple esters to unactivated alkenes represent an atom-economical approach. rsc.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like ethyl acetate (B1210297) or even water. acs.orgacs.org

Biocatalysis: As mentioned earlier, the use of enzymes operates under mild conditions and in aqueous environments, aligning well with green chemistry principles.

Development of Robust and Scalable Synthetic Procedures

For practical applications, the development of robust and scalable synthetic procedures is paramount. This requires the optimization of reaction conditions to ensure high yields, purity, and reproducibility on a larger scale. A scalable protocol for the synthesis of related allylic alcohols has been developed, which involved modifications to the initial procedure to translate it from millimole to decimole scale. mit.edu The purification of the final product is also a critical consideration for scalability, with methods like column chromatography being commonly employed. mit.edu The development of large-scale synthesis procedures for related compounds, such as nordihydrocapsiate, has been described, highlighting the industrial relevance of such esters. mdpi.com

Reactivity, Reaction Mechanisms, and Transformation Pathways of Ethyl E 8 Methylnon 6 Enoate

Ester Hydrolysis and Transesterification Kinetics and Mechanism in Various Media

The ester group in Ethyl (E)-8-methylnon-6-enoate is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is most commonly observed in hydrolysis and transesterification reactions.

Hydrolysis:

The hydrolysis of this compound to (E)-8-methylnon-6-enoic acid and ethanol (B145695) can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, with the equilibrium position dependent on the concentration of water.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is an irreversible process as the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The kinetics of these reactions are influenced by factors such as temperature, pH, and the presence of catalysts.

Transesterification:

Transesterification involves the reaction of this compound with another alcohol in the presence of an acid or base catalyst to form a different ester. This process is typically an equilibrium process, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol product.

A hypothetical kinetic dataset for the acid-catalyzed hydrolysis is presented below:

Temperature (°C)Catalyst Concentration (mol/L)Rate Constant (k) (s⁻¹)
250.1 M HCl1.2 x 10⁻⁵
500.1 M HCl4.5 x 10⁻⁵
250.2 M HCl2.4 x 10⁻⁵

Electrophilic Addition Reactions of the Alkene Moiety (e.g., Halogenation, Hydroboration)

The carbon-carbon double bond in this compound is electron-rich and readily undergoes electrophilic addition reactions.

Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in anti-addition. For instance, the bromination of this compound would yield Ethyl (6R,7S)-6,7-dibromo-8-methylnonanoate and its enantiomer.

Hydroboration-Oxidation: This two-step process provides a route to an alcohol with anti-Markovnikov regioselectivity. The boron atom adds to the less substituted carbon of the double bond (C-7), and the hydrogen adds to the more substituted carbon (C-6). Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron with a hydroxyl group, yielding Ethyl (E)-7-hydroxy-8-methylnonanoate.

Olefin Metathesis Reactions and Derivatization Potential

Olefin metathesis, a powerful tool in organic synthesis, can be applied to the alkene moiety of this compound to form new carbon-carbon double bonds.

Cross-Metathesis: Reaction with another olefin in the presence of a suitable catalyst (e.g., Grubbs' or Schrock's catalyst) can lead to the formation of new, valuable products. For example, cross-metathesis with ethylene (B1197577) would lead to the formation of a terminal alkene.

Ring-Closing Metathesis (RCM): While not directly applicable to this compound itself, if the ester were modified to contain another double bond at an appropriate position, RCM could be used to synthesize cyclic compounds.

The derivatization potential through metathesis is vast, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

Oxidative Transformations: Epoxidation and Ozonolysis Pathways

The double bond of this compound is susceptible to oxidative cleavage and modification.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. The epoxidation of this compound would yield Ethyl (6R,7R)-6,7-epoxy-8-methylnonanoate and its enantiomer.

Ozonolysis: This powerful reaction cleaves the double bond. Treatment with ozone followed by a reductive workup (e.g., with dimethyl sulfide) would yield two different carbonyl compounds. In the case of this compound, ozonolysis would produce propanal and Ethyl 6-oxoheptanoate. A subsequent oxidative workup would yield propanoic acid and the corresponding carboxylic acid ester.

Free Radical Reactivity and Polymerization Potential

The alkene moiety can participate in free-radical reactions.

Free-Radical Addition: In the presence of a radical initiator, molecules such as HBr can add across the double bond via an anti-Markovnikov mechanism.

Polymerization: While the trisubstituted nature of the double bond makes it less prone to polymerization than terminal alkenes, under certain conditions, it could potentially undergo radical-initiated polymerization to form a polymer with a polyalkane backbone and ester side chains. The steric hindrance around the double bond would likely result in a low degree of polymerization.

Nucleophilic Attack on the Carbonyl and Olefinic Centers

While the primary site for nucleophilic attack is the carbonyl carbon, under specific conditions, the olefinic carbons can also be targeted.

Nucleophilic Attack on the Carbonyl: Strong nucleophiles, such as Grignard reagents or organolithium compounds, will readily add to the carbonyl group of the ester. This typically leads to the formation of a tertiary alcohol after a second addition, as the initial ketone intermediate is more reactive than the starting ester.

Nucleophilic Attack on the Olefinic Center (Conjugate Addition): For this to occur, the double bond would typically need to be conjugated with the carbonyl group (i.e., be an α,β-unsaturated ester). In its current structure, this compound is a γ,δ-unsaturated ester, making direct nucleophilic attack on the double bond less favorable unless activated by a suitable catalyst.

Cycloaddition Reactions and Pericyclic Processes

The double bond of this compound can participate in cycloaddition reactions.

Diels-Alder Reaction: As a dienophile, the alkene in this compound can react with a conjugated diene to form a six-membered ring. The reactivity in this [4+2] cycloaddition would be influenced by the substituents on the double bond and the diene.

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions with another alkene can lead to the formation of a cyclobutane (B1203170) ring.

The stereochemistry of these reactions is often highly controlled and predictable, making them valuable synthetic tools.

Theoretical and Computational Chemistry Investigations of Ethyl E 8 Methylnon 6 Enoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Ethyl (E)-8-methylnon-6-enoate, DFT studies are instrumental in predicting its reactivity, particularly its behavior as a Michael acceptor. The presence of the electron-withdrawing ethyl ester group conjugated with the C=C double bond polarizes the molecule, creating an electrophilic center at the β-carbon. This makes the compound susceptible to nucleophilic attack, a key reaction in many biological processes and chemical syntheses. ljmu.ac.uk

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G+(d), can be used to compute a variety of electronic properties that quantify this reactivity. ljmu.ac.uk Key descriptors include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy, in particular, indicates the propensity of the molecule to accept electrons. A low LUMO energy is characteristic of a good electrophile. Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface visually reveals the electron-rich (negative) and electron-poor (positive) regions of the molecule, highlighting the electrophilic β-carbon. ljmu.ac.uk

These computational approaches have been successfully used to model the reactivity of α,β-unsaturated esters in predicting endpoints like skin sensitization, where the mechanism involves covalent bond formation with biological nucleophiles. ljmu.ac.uk

Table 1: DFT-Calculated Parameters for Reactivity Analysis

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons; a key indicator of electrophilicity.
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) The charge distribution around the molecule.Identifies nucleophilic and electrophilic sites for potential reactions like Michael addition.
Mulliken/NBO Charges Atomic charges calculated by partitioning electron density.Quantifies the partial positive charge on the β-carbon, confirming its electrophilic nature.

Ab Initio and Semi-Empirical Calculations for Molecular Properties and Interactions

Beyond DFT, other computational methods like ab initio and semi-empirical calculations offer a spectrum of accuracy and computational cost for studying molecular properties.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are based on first principles without using empirical parameters. They can provide highly accurate "benchmark" results for molecular energies and geometries. While computationally expensive for a molecule of this size, they can be used to validate the accuracy of DFT functionals for specific properties or for studying smaller, analogous systems to understand fundamental interactions. ucl.ac.uk

Semi-empirical methods , such as AM1 or PM7, use parameters derived from experimental data to simplify calculations. They are much faster than DFT or ab initio methods, making them suitable for rapid screening of large numbers of conformers or for preliminary analysis before applying more rigorous and costly methods. They can provide reasonable estimates of properties like geometry and heat of formation.

Table 2: Comparison of Computational Methods

MethodBasisComputational CostTypical Application
Ab Initio Solves the Schrödinger equation from first principles.Very HighHigh-accuracy benchmarking for small molecules.
DFT Models electron correlation via a functional of the electron density.Medium-High"Workhorse" for a wide range of properties (geometry, energies, spectra).
Semi-Empirical Uses empirical parameters to simplify calculations.LowRapid screening, initial geometry optimization for large systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

The significant flexibility of the nine-carbon backbone of this compound makes it a candidate for Molecular Dynamics (MD) simulations. MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. This technique allows for the exploration of the molecule's conformational landscape, revealing the most stable (lowest energy) shapes and the energy barriers between them.

For a molecule like this compound, MD simulations can provide insights into:

Conformational Preferences: Identifying the most populated conformers in different environments (e.g., in a vacuum, in water, or in a lipid environment).

Flexibility and Dynamics: Quantifying the motion in different parts of the molecule, from the rotation of the terminal isobutyl group to the flexibility of the main chain.

Solvent Interactions: Simulating how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and reactivity in solution. core.ac.uk

Table 3: Potential Outputs from MD Simulations

OutputDescription
Trajectory File A record of atomic positions and velocities over time.
Radial Distribution Function Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference point.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures, tracking conformational stability.
Potential Energy Surface A map of the system's energy as a function of its atomic coordinates, revealing stable conformers and transition states.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to create a statistical relationship between a molecule's structure and its chemical reactivity or biological activity. These models rely on calculated molecular descriptors, which are numerical values that encode structural, physical, or electronic features.

For this compound, a QSRR model could be developed to predict its toxicological profile or its efficacy as a bioactive agent. For instance, studies on other Michael acceptors have successfully correlated DFT-derived descriptors (like LUMO energy or the calculated activation energy for reaction with a nucleophile) with skin sensitization potential. ljmu.ac.uk Similarly, experimental data such as the half-maximal inhibitory concentration (IC₅₀) against cancer cell lines could be correlated with computed descriptors to understand the structural requirements for its activity. researchgate.net

Table 4: Example of a Hypothetical QSRR Model Framework

ComponentExample for this compoundSource
Experimental Endpoint IC₅₀ value for cytotoxicity against LNCaP cells.Experimental Assay researchgate.net
Calculated Descriptors LUMO Energy, Dipole Moment, Molecular Surface Area, LogP.DFT/Semi-Empirical Calculations
Statistical Model Multiple Linear Regression (MLR), Partial Least Squares (PLS).Statistical Software
Resulting Equation Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...Model Output

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to validate the accuracy of the computational model and confirm structural assignments. For this compound, methods like DFT can calculate ¹H and ¹³C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy.

Experimental NMR data is available for the closely related analog, mthis compound, and the precursor, (E)-8-methylnon-6-enoic acid. rsc.orgresearchgate.net These experimental values serve as an excellent benchmark. A computational protocol would involve first optimizing the geometry of this compound and then performing a NMR calculation (e.g., using the GIAO method) and a frequency calculation. The strong correlation between the predicted spectra and the experimental data for its analogs would provide confidence in the computed structure and electronic properties.

Table 5: Experimental ¹³C NMR Chemical Shifts for Mthis compound and Hypothetical Predicted Values

Carbon AtomExperimental δ (ppm) for Methyl Ester researchgate.netPredicted δ (ppm) for Ethyl Ester (Hypothetical)
C1 (C=O)173.5173.2
C236.636.5
C325.325.1
C426.526.4
C527.026.9
C6126.6126.8
C7138.0138.3
C829.529.4
C9 (CH₃)23.223.1
O-CH₂-CH₃N/A60.5
O-CH₂-CH₃N/A14.3

Investigation of Transition States and Reaction Energy Profiles

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. Computational chemistry is uniquely suited to locate and analyze these fleeting structures. For this compound, this could involve modeling reactions such as:

Michael Addition: Calculating the TS for the addition of a nucleophile (e.g., a thiol group from a cysteine residue) to the β-carbon.

Ester Hydrolysis: Modeling the pathway for its breakdown into (E)-8-methylnon-6-enoic acid and ethanol (B145695).

Wittig Reaction: Investigating the mechanism of its synthesis from an aldehyde and a phosphonium (B103445) ylide. rsc.org

Table 6: Key Parameters from a Transition State Calculation

ParameterDescription
Transition State Geometry The specific molecular structure at the peak of the energy profile.
Activation Energy (Ea) The energy difference between the transition state and the reactants.
Imaginary Frequency A transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.
Reaction Coordinate The path of minimum energy connecting reactants to products via the transition state.

Mechanistic Biochemical and Non Clinical Biological Interactions of Ethyl E 8 Methylnon 6 Enoate

In Vitro Enzymatic Hydrolysis by Non-Human Esterases: Substrate Specificity and Kinetic Analysis

The initial step in the metabolism of fatty acid esters like Ethyl (E)-8-methylnon-6-enoate is typically enzymatic hydrolysis, catalyzed by esterases. While direct kinetic data for the hydrolysis of this compound by a specific non-human esterase is not prominently available in the reviewed literature, significant insights can be drawn from studies on insect carboxylesterases that show high affinity for structurally similar molecules.

Insect carboxylesterases, particularly those from the α-Esterase gene cluster, are known to be involved in lipid metabolism and the detoxification of insecticides. researchgate.netpnas.orgnih.gov A notable example is the αE7 esterase from the Australian sheep blowfly, Lucilia cuprina (LcαE7). The active site of LcαE7 is characterized as an asymmetric and hydrophobic cavity, making it highly suitable for hydrolyzing fatty acid methyl esters (FAMEs). researchgate.netpnas.org This enzyme demonstrates considerable efficiency in hydrolyzing medium-chain FAMEs, achieving specificity constants (kcat/Km) in the range of 10^6 M⁻¹s⁻¹, which is indicative of a natural physiological substrate. researchgate.netpnas.orgnih.gov

Kinetic analysis of LcαE7 with various FAMEs reveals a preference for esters with a medium-length acyl chain. The enzyme efficiently catalyzes the hydrolysis of methyl esters from hexanoate (B1226103) (C6) to myristate (C14), with the highest specificity constant observed for methyl decanoate (B1226879) (C10). pnas.org Given that this compound possesses a C10 acyl chain, it is plausible that it would also serve as an efficient substrate for this class of insect esterases.

Table 1: Kinetic Parameters for the Hydrolysis of Fatty Acid Methyl Esters by Lucilia cuprina α-Esterase (LcαE7) pnas.org
Substrate (Methyl Ester)Acyl Chain Lengthkcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
Methyl HexanoateC63.0 ± 0.113 ± 12.3 x 10⁵
Methyl OctanoateC85.4 ± 0.25.8 ± 0.59.3 x 10⁵
Methyl DecanoateC107.0 ± 0.15.0 ± 0.31.4 x 10⁶
Methyl LaurateC126.7 ± 0.27.8 ± 0.88.6 x 10⁵
Methyl MyristateC144.1 ± 0.15.5 ± 0.57.5 x 10⁵

Interactions with Specific Biological Macromolecules in Model Systems (e.g., receptor binding studies using non-human proteins)

The interaction of this compound with biological macromolecules is an area of active investigation, largely inferred from the behavior of its parent acid, (E)-8-methylnon-6-enoic acid, a precursor to capsaicin (B1668287). Capsaicin is a well-known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and heat sensation. nih.gov

While capsaicin potently activates mammalian TRPV1, its effect on non-human orthologs is variable. Studies have shown that avian TRPV1, such as that from chickens, is largely insensitive to capsaicin. nih.gov Similarly, the zebrafish (Danio rerio) TRPV1 ortholog does not respond to capsaicin, a difference attributed to variations in key amino acid residues within the binding pocket. jneurosci.orgjneurosci.org This suggests that this compound, as a structural relative, would likely exhibit similar species-specific interactions with TRPV1 receptors.

In the realm of insects, olfactory receptors (ORs) are the primary macromolecules for detecting airborne chemical cues, including fatty acid derivatives. nih.govbiologists.com Specific ORs in Drosophila melanogaster, namely Or88a and Or47b, have been identified as receptors for fatty acid methyl esters, which mediate behaviors such as attraction and copulation. nih.govbiologists.com Furthermore, the ionotropic receptor (IR) family, particularly IR25a and IR76b, have been implicated in the detection of fatty acids in Drosophila. frontiersin.org Although direct binding studies of this compound to these insect olfactory receptors have not been reported, its structural similarity to known ligands suggests it could be a candidate for interaction with such receptors in insects.

Microbial Metabolism and Biotransformation Pathways in Microorganisms

The biodegradation of fatty acid esters in microbial systems is a well-documented process. The primary pathway for the metabolism of fatty acid methyl esters (FAMEs) under both aerobic and anaerobic conditions begins with hydrolysis. lyellcollection.org This initial de-esterification is carried out by esterase enzymes, yielding a free fatty acid and an alcohol. lyellcollection.orgmdpi.com

Following hydrolysis of this compound, the resulting (E)-8-methylnon-6-enoic acid and ethanol (B145695) would enter distinct metabolic pathways. The fatty acid would typically undergo β-oxidation, a process that sequentially shortens the acyl chain by two-carbon units, producing acetyl-CoA. mdpi.com Because (E)-8-methylnon-6-enoic acid is an unsaturated fatty acid, its complete degradation requires additional enzymatic steps. The double bond at an even-numbered position necessitates the action of an isomerase to convert the cis or trans double bond into a trans-Δ²-enoyl-CoA, which is a substrate for the enoyl-CoA hydratase of the β-oxidation pathway. mdpi.com

Several bacterial genera are known to be active in the biotransformation of unsaturated fatty acids. For instance, species of Pseudomonas, Lactobacillus, and Bifidobacterium can hydrate (B1144303) the double bonds of unsaturated fatty acids. researchgate.netmdpi.com This hydration can lead to the formation of hydroxy fatty acids, which can then be further metabolized. mdpi.comresearchgate.net While these general pathways are established, specific studies detailing the complete biotransformation route and the microorganisms capable of degrading this compound are not yet available.

Role in Chemical Ecology: Pheromone Mimicry and Inter-Species Signaling in Model Organisms (e.g., insects, plants)

Fatty acid-derived molecules, including esters, are fundamental components of chemical communication systems in insects, serving as sex, aggregation, and alarm pheromones. nih.govwikipedia.orgnih.gov The biosynthesis of these pheromones often starts from common fatty acids like palmitic or stearic acid, which are then modified by a series of specific desaturases, chain-shortening enzymes, reductases, and acetyltransferases to produce a diverse array of signaling molecules. nih.govresearchgate.net

This compound shares structural features with known insect pheromones. For example, many lepidopteran sex pheromones are C10 to C18 unsaturated esters, alcohols, or aldehydes. wikipedia.orgresearchgate.net The presence of a double bond and a branched methyl group in this compound are common motifs in insect chemical signals, which contribute to the specificity of the pheromonal blend. nih.gov

Elucidation of Molecular Mechanisms of Action in Cellular Assays (non-mammalian, non-human cell lines)

Investigating the molecular mechanisms of this compound in non-mammalian and non-human cell lines can provide valuable insights into its fundamental biological activities, avoiding the complexities of whole-organism studies. Yeast, particularly Saccharomyces cerevisiae, serves as a powerful model system for studying conserved cellular processes, including lipid metabolism.

High-throughput screening assays using S. cerevisiae have been developed to identify inhibitors of fatty acid uptake. researchgate.net In one such assay, a yeast strain deficient in its native fatty acid transport proteins was engineered to express a mammalian fatty acid transport protein (FATP2). The uptake of a fluorescent fatty acid analog (C1-BODIPY-C12) could be monitored, and inhibition of this uptake by various compounds was quantified. researchgate.net This system demonstrated that uptake could be competitively inhibited by natural fatty acids like oleate. researchgate.net Although this compound was not tested in this specific study, this yeast-based platform represents a viable method for elucidating its effects on fatty acid transport and metabolism in a non-mammalian cellular context. Such an assay could determine if the ethyl ester itself or its hydrolyzed fatty acid interacts with or inhibits cellular machinery involved in lipid transport.

Table 2: Example of a Yeast-Based Cellular Assay for Fatty Acid Uptake Inhibition researchgate.net
ConditionAssay PrincipleModel OrganismPotential Application for this compound
Fatty Acid Uptake AssayMonitoring the uptake of a fluorescent fatty acid analog (C1-BODIPY-C12) in yeast cells expressing a heterologous fatty acid transporter.Saccharomyces cerevisiae (mutant strain fat1Δfaa1Δ)To determine if the compound or its metabolites compete with or inhibit fatty acid transport into the cell.

Further research using non-human and non-mammalian cell lines, such as those derived from insects (e.g., Sf9, High Five) or fish, would be necessary to fully characterize the molecular mechanisms of action of this compound across different biological systems.

Environmental Fate, Degradation Pathways, and Ecotoxicological Investigations of Ethyl E 8 Methylnon 6 Enoate

Biodegradation Kinetics and Metabolite Identification in Soil and Aquatic Environments

No studies detailing the microbial degradation of Ethyl (E)-8-methylnon-6-enoate in soil or aquatic systems were found. Information on its half-life, the microorganisms involved in its breakdown, and the identity of any resulting metabolites is not available in the reviewed literature.

Photochemical Degradation Mechanisms under Simulated Environmental Conditions

There is no available research on the photochemical degradation of this compound. Data regarding its reactivity with atmospheric oxidants, its quantum yield, and the byproducts of its photodegradation are absent from scientific literature.

Hydrolytic Stability and Degradation in Aqueous Systems

The hydrolytic stability of this compound across a range of pH values has not been documented. Scientific data on its rate of hydrolysis to (E)-8-methylnon-6-enoic acid and ethanol (B145695) in aqueous environments is not available.

Sorption and Leaching Behavior in Different Environmental Matrices

No studies have been published that investigate the sorption and leaching characteristics of this compound in soil, sediment, or other environmental matrices. Therefore, its potential for mobility and persistence in these compartments is unknown.

Bioaccumulation Potential in Non-Human Organisms (e.g., fish, aquatic invertebrates) and Ecotoxicological Assessments in Model Ecosystems

There is a lack of ecotoxicological data for this compound. Studies assessing its potential for bioaccumulation in organisms such as fish or aquatic invertebrates, as well as its effects on model ecosystems, have not been identified.

Advanced Analytical Method Development for Detection and Quantification of Ethyl E 8 Methylnon 6 Enoate

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

High-resolution gas chromatography-mass spectrometry (GC-MS) stands as a primary technique for the trace analysis of volatile and semi-volatile compounds like ethyl (E)-8-methylnon-6-enoate. This method combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

Detailed Research Findings: In the analysis of complex mixtures, such as those found in food and environmental samples, high-resolution GC-MS provides the necessary resolving power to separate this compound from other co-eluting compounds. dtic.mildokumen.pub The use of high-resolution capillary columns, such as those with a DB-5ms stationary phase, allows for efficient separation of isomers and structurally related compounds. redalyc.org The mass spectrometer, when operated in selected ion monitoring (SIM) mode, can selectively detect characteristic fragment ions of this compound, thereby enhancing sensitivity and reducing background noise. For even greater specificity and to minimize matrix interference, gas chromatography-tandem mass spectrometry (GC-MS/MS) can be employed. nih.gov This technique involves the selection of a precursor ion specific to the analyte, its fragmentation, and the monitoring of a specific product ion, significantly improving the signal-to-noise ratio for trace-level quantification. nih.gov The development of methods often includes optimizing parameters such as oven temperature programs, carrier gas flow rates, and injection modes to achieve the best chromatographic resolution and peak shape. redalyc.orgchromatographyonline.com

Table 1: Representative GC-MS Parameters for Volatile Compound Analysis

ParameterSettingPurpose
Column DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness redalyc.orgProvides high-resolution separation of volatile compounds.
Carrier Gas Helium at 1 mL/min redalyc.orgInert gas to carry the sample through the column.
Oven Program Initial hold at 50°C, ramped to higher temperatures redalyc.orgEnsures separation of compounds with different boiling points.
Injection Mode Split or splitlessDepends on the concentration of the analyte in the sample.
MS Detector Operated in Electron Ionization (EI) mode nih.govFragments the analyte molecules for mass analysis.
Acquisition Mode Full scan or Selected Ion Monitoring (SIM)Full scan provides a complete mass spectrum, while SIM increases sensitivity for target compounds.

Liquid Chromatography (HPLC) with Various Detection Modes for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purity assessment of non-volatile or thermally labile compounds. While this compound is amenable to GC-MS, HPLC offers alternative separation mechanisms and is particularly useful for preparative scale purification.

Detailed Research Findings: For the analysis of this compound, reversed-phase HPLC is a common approach. A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.org The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. Detection can be achieved using a variety of detectors. A UV detector can be used if the analyte possesses a chromophore, although this compound itself lacks a strong UV-absorbing chromophore. More universally applicable detectors for this compound include an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For definitive identification and structural confirmation, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method. researchgate.netnih.gov This hyphenated technique provides both retention time and mass-to-charge ratio data, significantly increasing the confidence in compound identification. researchgate.netnih.gov

Table 2: HPLC Method Parameters for Separation of Organic Compounds

ParameterSettingPurpose
Column Primesep 100 mixed-mode or C18 reversed-phase rsc.orgsielc.comSeparates compounds based on polarity and other interactions.
Mobile Phase Water/Acetonitrile with a buffer (e.g., sulfuric acid or formic acid) rsc.orgsielc.comElutes the compounds from the column.
Detection UV/Vis, ELSD, CAD, or Mass Spectrometry (MS) sielc.comDetects the compounds as they elute from the column.
Flow Rate Isocratic or gradientControls the speed of the mobile phase and affects separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Determination and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantitative analysis of organic molecules, including this compound. vscht.cz

Detailed Research Findings: Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental for confirming the structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. rsc.orgsciepub.com For instance, the characteristic signals for the ethyl ester group (a quartet and a triplet) and the protons on the double bond can be readily identified. sciepub.com The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing definitive structural assignment.

Quantitative NMR (qNMR) offers a powerful method for determining the concentration of a substance without the need for an identical standard for calibration. sciepub.com By integrating the area of a specific proton signal of the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of this compound can be determined with high precision and accuracy. sciepub.commdpi.com This is particularly valuable for the certification of reference materials.

Table 3: Representative ¹H and ¹³C NMR Data for (E)-8-Methylnon-6-enoic acid (a closely related precursor)

Atom Position¹H NMR (δ, ppm) rsc.org¹³C NMR (δ, ppm) rsc.org
22.37 – 2.32 (m, 2H)-
3--
4-29.0
52.10 – 1.95 (m, 2H)-
65.42 – 5.28 (m, 2H)126.4
7-138.2
82.28 – 2.17 (m, 1H)31.0
91.01 – 0.91 (m, 6H)22.7
-COOH-180.1

Note: The chemical shifts for this compound would show additional signals for the ethyl group.

Development of Robust Sample Preparation Techniques for Complex Matrices (e.g., environmental samples, biological non-human fluids)

The successful analysis of this compound in complex matrices hinges on effective sample preparation to remove interfering substances and concentrate the analyte.

Detailed Research Findings: For environmental samples such as soil or water, and biological non-human fluids, various extraction techniques can be employed. Liquid-liquid extraction (LLE) with an appropriate organic solvent can be used to partition the analyte from the aqueous phase. Solid-phase extraction (SPE) offers a more selective approach, where a sorbent material is chosen to retain the analyte while allowing interfering components to pass through. The choice of sorbent depends on the polarity of the analyte and the matrix. For volatile compounds like this compound in solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a solventless and sensitive technique. redalyc.org In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile and semi-volatile analytes partition onto the fiber. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. redalyc.org Other techniques like pressurized liquid extraction (PLE) can be utilized for solid samples, using elevated temperatures and pressures to enhance extraction efficiency. nih.gov

Isotopic Dilution and Internal Standard Methodologies for Absolute Quantification

For the most accurate and precise quantification, especially at low concentrations and in complex matrices, isotope dilution mass spectrometry (IDMS) is the gold standard.

Detailed Research Findings: IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample before any sample preparation steps. nih.govepa.gov This isotopically labeled compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the native analyte, meaning it will behave the same way during extraction, cleanup, and chromatographic separation. epa.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard using mass spectrometry, any losses of the analyte during sample processing can be accurately corrected for. nih.govepa.gov This approach minimizes the impact of matrix effects, such as ion suppression or enhancement in LC-MS, leading to highly accurate and reliable quantitative results. nih.gov When a labeled analog is not available, a structurally similar compound can be used as an internal standard, though this does not correct for analyte-specific losses as effectively as IDMS. dtic.mil

Hyphenated Analytical Techniques for Comprehensive Characterization

The coupling of two or more analytical techniques, known as hyphenation, provides a multidimensional approach to the comprehensive characterization of complex samples containing this compound. researchgate.net

Detailed Research Findings: The most common and powerful hyphenated technique is chromatography coupled with mass spectrometry (GC-MS and LC-MS), which provides both separation and identification capabilities. researchgate.netdb-thueringen.de For extremely complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced peak capacity and resolution. dokumen.pub In GCxGC, the effluent from the first GC column is subjected to a second, different separation mechanism on a second column, providing a much more detailed chemical fingerprint of the sample. Another powerful hyphenated technique is liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), which allows for the direct structural elucidation of compounds as they are separated by HPLC. db-thueringen.de This can be particularly useful for identifying unknown impurities or degradation products in a sample of this compound.

Exploration of Structure Reactivity Relationships Sar and Derivatization Strategies for Ethyl E 8 Methylnon 6 Enoate Analogues

Design and Synthesis of Structurally Modified Analogues (e.g., varying chain length, branching, degree of unsaturation)

Research into the synthesis of related long-chain esters and natural product precursors, such as capsaicin (B1668287) analogues for which Ethyl (E)-8-methylnon-6-enoate is an intermediate, provides established synthetic routes. mdpi.comresearchgate.net For instance, the Wittig reaction is a common method to introduce carbon-carbon double bonds with control over stereochemistry, which is crucial for creating specific isomers. researchgate.net Other techniques, like asymmetric aldol (B89426) condensations and enzymatic resolutions, can be employed to introduce and control stereocenters within the molecule. researchgate.net Esterification methods are used to vary the alcohol moiety of the ester, while different starting materials allow for variations in chain length and branching. acs.orgacs.org

Below is a table illustrating potential structural modifications to the this compound scaffold.

Analogue NameStructural ModificationSynthetic Strategy Highlight
Ethyl (E)-8-methyldec-6-enoateIncreased chain length (+1 CH₂)Grignard reaction with an appropriate alkyl halide followed by oxidation and esterification.
Ethyl (E)-non-6-enoateRemoval of methyl branchStarting with a non-branched haloalkane in a Wittig-type synthesis.
Ethyl (E)-8-methylnon-5-enoateIsomerization of double bondTransition-metal catalyzed isomerization or synthesis from a different unsaturated precursor. researchgate.net
Propyl (E)-8-methylnon-6-enoateVariation of ester groupTransesterification or direct esterification of (E)-8-methylnon-6-enoic acid with propanol. ingentaconnect.com
Ethyl 8-methylnonanoateSaturation of double bondCatalytic hydrogenation of the parent compound.

Comparative Study of Reactivity Profiles for Analogous Compounds

The structural modifications detailed above lead to significant differences in the reactivity of the resulting analogues. Comparative studies focus on how these changes affect susceptibility to common chemical transformations like hydrolysis, oxidation, and addition reactions across the double bond.

For example, the position of the double bond is critical. A study on the combustion of methyl C₉ esters showed that moving the double bond from the C-2 position (a Michael acceptor) to the C-3 position alters the combustion characteristics and reactivity. rsc.org Analogues where the double bond is closer to the electron-withdrawing ester group (e.g., in α,β-unsaturated esters) are known to be significantly less reactive in epoxidation reactions compared to simple alkenes due to the lower electron density of the double bond. scispace.com

Hydrolysis rates are also heavily influenced by structure. Theoretical studies on ester isomers show that stability and reactivity are linked to both electronic and steric factors. scirp.orgscirp.orgresearchgate.net Increasing steric bulk around the ester carbonyl group generally decreases the rate of hydrolysis. vedantu.comresearchgate.net

The following table provides a comparative overview of predicted reactivity profiles for selected analogues.

AnaloguePredicted Reactivity vs. Parent CompoundRationale
Ethyl (E)-8-methylnon-5-enoateHigher reactivity at C=C bondThe double bond is further from the deactivating influence of the ester group.
Ethyl (E)-7-methylnon-6-enoateSlower ester hydrolysisIncreased steric hindrance closer to the ester functional group. vedantu.com
Ethyl (E)-8-methylnona-4,6-dienoateMore complex reactivityPresence of a conjugated diene system allows for different cycloaddition and polymerization pathways.
Ethyl 8-methylnonanoateUnreactive to electrophilic additionAbsence of a carbon-carbon double bond.

Elucidation of Electronic and Steric Effects on Chemical Transformations

The reactivity of this compound and its analogues is governed by a combination of electronic and steric effects. brilliant.orgspringerprofessional.de Electronic effects arise from the distribution of electron density within the molecule, while steric effects relate to the physical bulk and spatial arrangement of atoms. numberanalytics.com

Electronic Effects: The ester group is electron-withdrawing via induction, which polarizes the carbonyl bond and makes the carbonyl carbon electrophilic. khanacademy.orgchemicalforums.com However, the adjacent oxygen atom can also donate a lone pair of electrons through resonance, which can slightly counteract the inductive effect. chemicalforums.comreddit.com The carbon-carbon double bond in an α,β-unsaturated ester is considered "electron-poor" due to conjugation with the carbonyl group, making it less susceptible to electrophilic attack than an isolated double bond. scispace.com In this compound, the double bond is at the γ-δ position relative to the carbonyl, so this deactivating effect is significantly diminished.

Steric Effects: Steric hindrance plays a crucial role in many reactions involving esters. vedantu.comacs.org Bulky substituents near the carbonyl carbon can physically block the approach of a nucleophile, slowing down reactions like hydrolysis or transesterification. researchgate.netnih.gov Similarly, steric crowding around the C=C double bond can influence the stereochemical outcome of addition reactions. In cycloaddition reactions involving α,β-unsaturated esters, bulky groups can even reverse the expected orientation of addition. rsc.org For hydrogenation reactions, steric effects from substituents near the double bond can decrease reactivity. chinesechemsoc.org

The table below summarizes the interplay of these effects for specific structural modifications.

Structural ModificationDominant EffectConsequence on Reactivity
Moving methyl group from C-8 to C-2Steric & ElectronicSignificantly hinders nucleophilic attack at the carbonyl carbon; makes the C=C bond a Michael acceptor. rsc.org
Introducing a second double bond (conjugation)Electronic (Resonance)Creates a conjugated system with altered UV absorbance and susceptibility to Diels-Alder reactions.
Replacing ethyl with tert-butyl groupStericDrastically reduces the rate of hydrolysis and transesterification due to steric shielding of the carbonyl. researchgate.net
Lengthening the alkyl chainMinimalMinor changes to electronic properties and reactivity, primarily affecting physical properties like solubility.

Development of Libraries of Related Compounds for High-Throughput Chemical Screening

To efficiently explore the structure-activity relationships and discover compounds with desired properties, libraries of this compound analogues can be synthesized for high-throughput screening (HTS). nih.gov HTS allows for the rapid testing of thousands of compounds against a biological or chemical target. nih.gov The design of these libraries aims to systematically cover a defined chemical space by varying key structural features. researchgate.netnih.gov

A combinatorial approach is often used, where a central molecular scaffold is combined with a variety of building blocks. For this compound, the (E)-8-methylnon-6-enoic acid core could serve as the scaffold. A library could be generated by reacting this acid with a diverse set of alcohols to create a library of esters. ingentaconnect.com Further diversity can be introduced by using a variety of branched and unbranched unsaturated carboxylic acids.

The development of such a library involves several stages:

Design: Selection of a diverse yet relevant set of building blocks (e.g., various alcohols, different unsaturated acid backbones).

Synthesis: Use of robust and high-yielding reactions suitable for parallel synthesis formats. Solid-phase synthesis can be particularly effective. ingentaconnect.com

Purification and Plating: Ensuring the purity of library members and preparing them in microtiter plates for automated screening.

Screening: Testing the library in a high-throughput assay to identify "hits" with the desired activity. researchgate.netacs.orgnih.gov

The following table outlines a hypothetical focused library based on the target compound.

Library SeriesScaffoldVariable Building BlockNumber of Analogues (Example)
Ester Series(E)-8-methylnon-6-enoic acidDiverse primary and secondary alcohols (e.g., methanol, isopropanol, benzyl (B1604629) alcohol)50
Acid Chain SeriesEthyl esterC₈ to C₁₂ unsaturated carboxylic acids with varying branching and double bond positions30
Combined DiversityVarious unsaturated acidsVarious alcohols>1000

Application of Chemoinformatic Tools for Analogue Design and Prediction

Chemoinformatics provides a suite of computational tools that are invaluable for designing and evaluating potential analogues of this compound before their physical synthesis. drugdesign.org These methods accelerate the discovery process by prioritizing compounds with a higher probability of success. researchgate.net

Key applications include:

Virtual Library Design: Software can be used to enumerate all possible compounds from a set of reactants, creating a "virtual library." e-bookshelf.de This library can then be filtered based on predicted physicochemical properties (e.g., molecular weight, lipophilicity) to ensure they fall within a desired range.

QSAR (Quantitative Structure-Activity Relationship) Modeling: If experimental data is available for a set of analogues, QSAR models can be built to correlate structural descriptors with chemical reactivity or biological activity. e-bookshelf.de These models can then predict the activity of new, unsynthesized analogues.

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups required for a specific interaction. It can be used to design new analogues that retain this key arrangement while modifying other parts of the molecule to fine-tune properties. drugdesign.org

Reactivity Prediction: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to calculate electronic properties and model reaction pathways, providing theoretical insight into the relative reactivity of different analogues. scirp.orgresearchgate.net

The table below lists some chemoinformatic tools and their potential application in the context of this compound analogue design.

Chemoinformatic Tool/MethodApplicationExample
Molecular Docking (e.g., AutoDock)Predict binding to a target proteinDocking analogues into the active site of an enzyme to predict binding affinity. nih.gov
QSAR Modeling Software (e.g., KNIME)Build predictive modelsDevelop a model that predicts the rate of hydrolysis based on structural descriptors like steric parameters and electronic properties. difacquim.com
3D Structure Generators (e.g., CORINA)Create 3D conformations from 2D structuresGenerate realistic 3D structures of analogues for input into docking or pharmacophore modeling. researchgate.net
Quantum Chemistry Software (e.g., Gaussian)Calculate electronic properties and reaction energiesCompare the stability of different isomers and calculate the activation energies for key reactions. researchgate.net

Future Research Directions and Emerging Paradigms in Ethyl E 8 Methylnon 6 Enoate Chemistry

Integration with Materials Science: Potential as a Monomer or Precursor for Advanced Polymers

The molecular architecture of Ethyl (E)-8-methylnon-6-enoate, featuring a polymerizable carbon-carbon double bond and a long hydrocarbon tail, makes it a candidate as a bio-based monomer for advanced polymers. Unsaturated fatty acids and their esters are increasingly utilized as renewable feedstocks for polymer production. rsc.orgpcimag.com The vinyl group is suitable for radical polymerization, a common industrial technique. rsc.org

The polymerization of such plant oil-based monomers can lead to materials with tailored properties. mdpi.com The long, flexible C9 chain of this compound could impart hydrophobicity and flexibility into a polymer backbone, while the ester linkage provides a site for potential biodegradability. pcimag.com Research in this area would involve copolymerizing this compound with conventional monomers (e.g., styrene, acrylates) to create new latexes and plastics with unique thermomechanical properties. mdpi.com The degree of unsaturation is a critical factor, as it influences crosslink density and ultimately impacts mechanical characteristics like Young's modulus and toughness. mdpi.com

Table 1: Potential Polymer Properties Derived from this compound

Structural FeaturePotential Polymer PropertyApplication Area
Long Alkyl ChainIncreased Hydrophobicity, FlexibilityCoatings, Adhesives, Plasticizers
Ester LinkagePotential for Hydrolytic DegradationBiodegradable Plastics, Medical Implants
Alkene Group (Post-polymerization)Site for Cross-linking/Further FunctionalizationThermosets, Elastomers

Exploration of Novel Catalytic Systems for Sustainable Synthesis and Transformation

Traditional synthesis routes for the parent acid, (E)-8-methyl-6-nonenoic acid, have involved multi-step chemical processes such as the Wittig reaction followed by Z→E isomerization. researchgate.net Future research is poised to shift towards more sustainable methods, particularly enzymatic catalysis, which offers high selectivity and operates under mild conditions. mdpi.com

Lipases are highly effective biocatalysts for esterification and transesterification reactions to produce fatty acid esters. mdpi.comnih.gov The synthesis of this compound could be achieved via transesterification from a corresponding methyl ester or direct esterification of (E)-8-methyl-6-nonenoic acid using ethanol (B145695). Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), are particularly promising as they can be reused for multiple batches, enhancing the economic and environmental viability of the process. rsc.org Such enzymatic syntheses are considered a greener alternative to conventional chemical catalysis. mdpi.com Research into using ionic liquids as a reaction medium could further enhance enzyme reactivity and substrate solubility. researchgate.net

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Table 2: AI and Machine Learning Applications in this compound Research

AI/ML ApplicationSpecific TaskPotential Impact
Reaction Yield PredictionForecast the product yield under various conditions (catalyst, solvent, temperature). nih.govReduces failed experiments; optimizes resource allocation.
Retrosynthesis PlanningDesign efficient, multi-step synthetic pathways to the target molecule. researchgate.netAccelerates discovery of novel synthesis routes.
Reagent RecommendationSuggest the best reagents to achieve a specific chemical transformation. nih.govImproves reaction success rates and unlocks new chemistry.
Property PredictionPredict physical, chemical, and biological properties of new derivatives.Guides the design of molecules with desired functions.

Interdisciplinary Research Synergies with Plant Biochemistry and Microbial Biotechnology

The most well-established context for this compound's parent acid is its role in plant biochemistry as a direct precursor to capsaicin (B1668287), the pungent compound in chili peppers (Capsicum species). wikipedia.orguwaterloo.ca In the plant, (E)-8-methyl-6-nonenoyl-CoA is formed from the branched-chain fatty acid pathway and condensed with vanillylamine (B75263) by the enzyme capsaicin synthase, encoded by the Pun1 locus. bohrium.comnih.govnih.gov

This natural pathway provides a blueprint for microbial biotechnology applications. Researchers have successfully engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae to produce capsaicinoids. ubc.calu.se This involves heterologously expressing the key enzymes, such as capsaicin synthase, in a microbial chassis. bohrium.comnih.gov Future work could focus on optimizing these microbial factories for the high-yield production of specific capsaicinoids, which requires a deep understanding of both the native plant pathways and the metabolism of the host microbe. lu.segoogle.com This synergy allows for the sustainable, scalable production of high-value compounds without reliance on agriculture.

Investigation of Uncharted Chemical Space and Complex Multi-Component Systems

Beyond its established role as a capsaicin precursor, the chemical reactivity of this compound remains largely uncharted. Future research should aim to explore novel transformations to create a diverse library of new compounds. The molecule's alkene bond is a prime target for reactions such as epoxidation, dihydroxylation, or metathesis, which could lead to new polyols, epoxides, or other functionalized derivatives. Similarly, the ester group can be converted to other amides (beyond vanillylamine) or undergo transesterification with different alcohols to generate a wide range of new esters with varied properties.

Furthermore, (E)-8-methyl-6-nonenoic acid is known to be a thermal degradant of capsaicin. glpbio.comcaymanchem.comchemdad.com This points to its potential role and formation within complex multi-component systems, such as those encountered during food processing or cooking. Investigating the formation and subsequent reactions of this compound under these conditions could provide valuable insights into flavor chemistry, food stability, and the generation of potentially bioactive compounds.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Ethyl (E)-8-methylnon-6-enoate, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves esterification of (E)-8-methylnon-6-enoic acid with ethanol under acid catalysis. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid-to-ethanol), and catalytic sulfuric acid (5% v/v). Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction time (6–12 hrs) to maximize yield . Post-synthesis purification via fractional distillation or column chromatography is recommended.

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify the E-configuration of the double bond (δ 5.3–5.5 ppm for vinyl protons). Gas chromatography-mass spectrometry (GC-MS) aids in purity assessment. Discrepancies in spectral data (e.g., unexpected splitting patterns) should prompt re-examination under standardized conditions (e.g., deuterated solvent purity, calibrated instrumentation) and comparison with computational predictions (DFT calculations) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritant properties. Storage should adhere to flammability guidelines (similar to ethyl acetate: flash point ≈ -4°C). Spill management requires inert absorbents (e.g., vermiculite) and avoidance of water jets to prevent splashing .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron distribution at the double bond and ester group, predicting sites for electrophilic attack. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzyme active sites). Validate predictions with experimental kinetics (e.g., IC₅₀ assays) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using OECD guidelines, include positive controls (e.g., known inhibitors), and perform meta-analyses to identify confounding variables. Replicate studies with blinded sample preparation to mitigate bias .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction requires high-purity samples crystallized via slow evaporation (e.g., hexane/ethyl acetate mixtures). Use SHELXL for refinement, focusing on resolving disorder in the aliphatic chain. Challenges include low crystal quality; mitigate by optimizing solvent ratios and temperature gradients during crystallization .

Q. What methodologies are recommended for isolating and quantifying this compound in complex biological matrices during pharmacokinetic studies?

  • Methodological Answer : Liquid-liquid extraction (LLE) with ethyl acetate followed by solid-phase extraction (SPE) using C18 cartridges improves recovery. Quantify via LC-MS/MS with deuterated internal standards to correct for matrix effects. Validate methods per ICH guidelines (precision ≤15% RSD, accuracy 85–115%) .

Data Analysis and Ethical Considerations

Q. How should researchers statistically analyze dose-response relationships for this compound in toxicological assays?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve in GraphPad Prism) to calculate EC₅₀ values. Ensure sample sizes (n ≥ 6) meet power analysis requirements (α = 0.05, β = 0.2). Report confidence intervals and assess heteroscedasticity via Levene’s test .

Q. What ethical considerations apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Obtain ethics committee approval (e.g., IACUC) and include humane endpoints (e.g., tumor size limits). Post-study, provide participants/guardians with summaries of findings, avoiding undue harm .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.